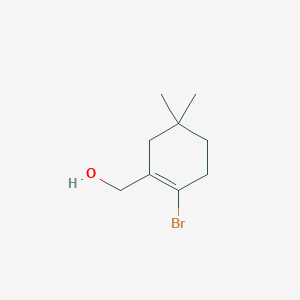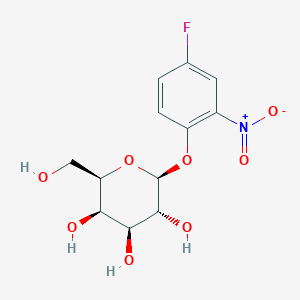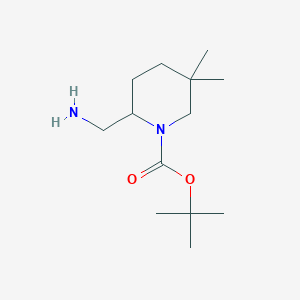
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-Fluoro-5-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound is commercially available and can be used directly in reactions without the need for prior synthesis . It is involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .
Molecular Structure Analysis
The molecular weight of “2-Fluoro-5-methoxyphenylboronic acid” is 169.95 g/mol . The InChI Key, a unique identifier for chemical substances, is IPTZOWYBCLEBOE-UHFFFAOYSA-N .
Chemical Reactions Analysis
As mentioned earlier, “2-Fluoro-5-methoxyphenylboronic acid” is used in various chemical reactions. It is involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methoxyphenylboronic acid” is a solid at room temperature . It has a melting point of 195°C to 196°C . The compound is white to yellow in color .
Applications De Recherche Scientifique
Synthesis and Molecular Studies
- This compound has been utilized in the synthesis of various derivatives, such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives exhibit inhibitory activity against serine proteases like thrombin and are studied for their solid state and solution properties, displaying weak N–B coordination (Spencer et al., 2002).
Crystallographic Analysis
- The crystal structure of similar compounds, like 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, has been analyzed through X-ray diffractometer data. These studies help in understanding the molecular structure and bonding properties of such compounds (Seeger & Heller, 1985).
Chemical and Physicochemical Properties
- Studies have been conducted on the synthesis, crystal structure, and physicochemical properties of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These studies involve spectroscopy, mass spectrometry, and density functional theory (DFT) to analyze the molecular structure and properties (Huang et al., 2021).
Polymer Synthesis Applications
- These compounds have been used in the precision synthesis of polymers, such as poly(3-hexylthiophene), via catalyst-transfer Suzuki-Miyaura coupling polymerization. This demonstrates their utility in creating materials with specific molecular structures and properties (Yokozawa et al., 2011).
Boronate-Based Fluorescence Probes
- Boronate ester derivatives of this compound have been synthesized and studied as fluorescence probes for detecting substances like hydrogen peroxide. These probes have applications in analytical chemistry and possibly in medical diagnostics (Lampard et al., 2018).
Applications in Material Science
- Derivatives of this compound have potential applications in material science, such as in the synthesis of conjugated polyenes for new materials in liquid crystal display (LCD) technology. They are also being investigated for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Safety and Hazards
This compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is involved in the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The reaction mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a boron compound, and finally reductive elimination to form the product .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in various biochemical pathways, particularly in the synthesis of biaryl compounds. Biaryl structures are found in many biologically active compounds and are therefore of great interest in medicinal chemistry .
Result of Action
The result of the action of 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often key intermediates in the synthesis of various pharmaceuticals and biologically active compounds.
Action Environment
The efficacy and stability of 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and is often performed in an aqueous environment . The choice of solvent, temperature, and the presence of other substances can all impact the efficiency of the reaction.
Propriétés
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNHBAXBGMBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742675 | |
| Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1190129-83-9 | |
| Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




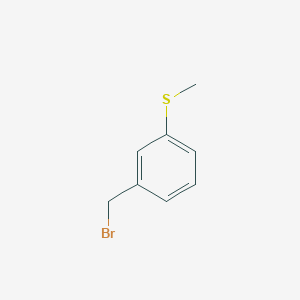
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)
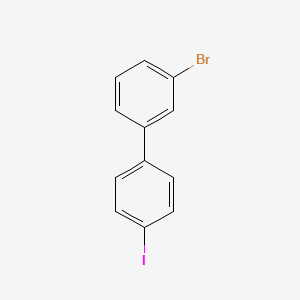
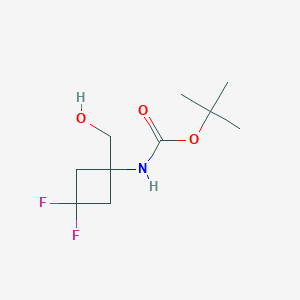
![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)
![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)
